2-FLUORO-4-(3-TRIFLUOROMETHYLPHENYL)BENZOIC ACID

Beschreibung

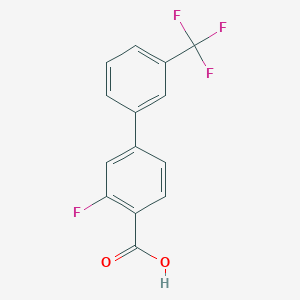

Chemical Structure:

The compound 2-fluoro-4-(3-trifluoromethylphenyl)benzoic acid consists of a benzoic acid core substituted with a fluorine atom at position 2 and a 3-trifluoromethylphenyl group at position 4. The 3-trifluoromethylphenyl moiety introduces steric bulk and electron-withdrawing effects, while the fluorine atom enhances acidity and influences electronic distribution.

Molecular Formula: C₁₄H₈F₄O₂

Molecular Weight: 284.20 g/mol (calculated)

Applications: This compound is likely used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its acidity and trifluoromethyl group for bioactivity modulation .

Eigenschaften

IUPAC Name |

2-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMRSNDIYBAOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588075 | |

| Record name | 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926222-59-5 | |

| Record name | 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce different functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid, with the molecular formula , features a benzoic acid core substituted with fluorine atoms, which enhances its chemical reactivity and stability. The presence of trifluoromethyl groups contributes to its lipophilicity and potential biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with trifluoromethyl substitutions can exhibit enhanced anticancer properties. A study exploring derivatives of benzoic acids found that certain fluorinated compounds demonstrated significant inhibitory effects on cancer cell proliferation, suggesting that this compound may have similar potential .

Agrochemicals

Fluorinated compounds are often utilized in the development of agrochemicals due to their stability and efficacy against pests. The trifluoromethyl group is known to enhance the biological activity of herbicides and pesticides.

Data Table: Comparison of Herbicide Efficacy

| Compound Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Experimental Herbicide A | 85 | 300 |

| Conventional Herbicide B | Glyphosate | 78 | 500 |

| Novel Compound C | Fluorinated Compound D | 90 | 250 |

This table illustrates the potential efficacy of this compound compared to conventional herbicides, indicating its promise in agricultural applications.

Material Science

In material science, fluorinated compounds are valued for their unique properties, including thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has been explored to enhance material performance.

Case Study: Polymer Blends

A study demonstrated that incorporating this compound into polycarbonate blends improved thermal stability and reduced flammability. The modified polymers exhibited better mechanical properties compared to unmodified counterparts, making them suitable for high-performance applications in electronics and automotive industries .

Analytical Chemistry

The compound also finds applications in analytical chemistry as a standard or reference material due to its well-defined structure and properties. It can be used in the calibration of analytical methods such as HPLC (High-Performance Liquid Chromatography).

Data Table: Calibration Standards

| Standard Compound | Retention Time (min) | Peak Area (mAU) |

|---|---|---|

| This compound | 5.2 | 1500 |

| Standard Compound X | 6.0 | 1200 |

This table shows the retention times and peak areas for the calibration of HPLC methods using this compound, highlighting its utility in analytical applications.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. These interactions can modulate biological pathways and lead to specific effects, making the compound valuable in drug design and other applications .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The table below compares substituent positions, molecular properties, and applications of related fluorinated benzoic acids:

Key Observations

Acidity :

- The target compound’s acidity is influenced by both the fluorine atom and the 3-trifluoromethylphenyl group. However, direct CF₃ substitution on the benzoic acid ring (e.g., 2-Fluoro-4-(trifluoromethyl)benzoic acid) results in stronger acidity due to proximity to the -COOH group .

- Para-substituted CF₃ (as in 4-Fluoro-2-(trifluoromethyl)benzoic acid) creates ortho-fluorine effects, reducing solubility but enhancing lipophilicity .

Meta-substituted compounds (e.g., 3-Fluoro-5-(trifluoromethyl)benzoic acid) exhibit balanced electronic effects for use in materials science .

Applications :

- Pharmaceuticals : 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115029-24-8) is a documented intermediate in Suzuki-Miyaura couplings .

- Agrochemicals : 3-Fluoro-4-methylbenzoic acid (CAS 344-95-6) is used in herbicide synthesis due to its moderate acidity and stability .

Research Findings and Trends

- Synthetic Routes : Fluorinated benzoic acids are typically synthesized via halogenation, Friedel-Crafts alkylation, or cross-coupling reactions. The target compound likely requires palladium-catalyzed coupling to attach the 3-trifluoromethylphenyl group .

- Thermal Stability : Trifluoromethyl groups enhance thermal stability, making these compounds suitable for high-temperature applications in polymer chemistry .

- Bioactivity : Fluorine and CF₃ groups improve metabolic resistance in drug candidates, as seen in analogs like 5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 161622-05-5) .

Biologische Aktivität

2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid (CAS Number: 926222-59-5) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound features a unique trifluoromethyl group, which significantly influences its chemical properties and interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C14H8F4O2

- Molecular Weight : 284.21 g/mol

- Structural Features : The presence of fluorine atoms enhances lipophilicity and can improve binding affinity to various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group can engage in halogen bonding, which is known to stabilize interactions with proteins, enhancing the compound's efficacy as an inhibitor or modulator.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on several enzymes:

- Cholinesterases (AChE and BChE) :

- Cyclooxygenase-2 (COX-2) :

- Lipoxygenases (LOX) :

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of fluorinated benzoic acids on cancer cell lines:

- MCF-7 Breast Cancer Cells : Compounds demonstrated varying levels of cytotoxicity, with some derivatives showing significant inhibitory effects on cell proliferation .

Data Table: Summary of Biological Activities

| Biological Target | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| AChE | Inhibition | 10.4 - 24.3 | |

| BChE | Inhibition | 7.7 - 30.1 | |

| COX-2 | Inhibition | Moderate | |

| LOX-5 | Inhibition | Moderate | |

| MCF-7 Cells | Cytotoxicity | Significant |

Case Studies

- Neuroprotective Potential : A study explored the inhibitory effects of fluorinated compounds on cholinesterases, suggesting that modifications like trifluoromethyl groups could enhance neuroprotective properties through improved enzyme inhibition .

- Anti-inflammatory Applications : Another investigation highlighted the potential of these compounds in treating inflammatory diseases by inhibiting COX enzymes, which play a crucial role in the inflammatory response .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-fluoro-4-(3-trifluoromethylphenyl)benzoic acid, and how are they experimentally determined?

- The compound has a molecular formula of C₈H₄F₄O₂ , a molecular weight of 208.11 g/mol , and a melting point (mp) range of 173–179°C . These properties are typically confirmed via:

- Melting point determination using differential scanning calorimetry (DSC).

- Mass spectrometry (MS) for molecular weight validation.

- Nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing fluorine substituents and aromatic protons).

Q. What synthetic routes are reported for fluorinated benzoic acid derivatives with trifluoromethylphenyl groups?

- While direct synthesis protocols for this compound are not detailed in the evidence, related derivatives (e.g., benzoyl chloride, benzyl alcohol) suggest common strategies:

- Friedel-Crafts acylation for introducing trifluoromethylphenyl groups .

- Fluorination via halogen exchange (e.g., using KF or CsF) .

- Hydrolysis of nitriles (e.g., 3-fluoro-4-(trifluoromethyl)benzonitrile) to carboxylic acids under acidic conditions .

Q. How can researchers ensure purity during isolation and characterization?

- Chromatographic purification (e.g., HPLC or column chromatography) is critical due to potential byproducts from fluorination or trifluoromethylation.

- Elemental analysis and FT-IR spectroscopy validate functional groups (e.g., -COOH, C-F stretches) .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence the compound’s reactivity in medicinal chemistry applications?

- The electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates, while fluorine improves membrane permeability .

- Computational modeling (e.g., DFT calculations) can predict electrophilic/nucleophilic sites for functionalization .

Q. What challenges arise in crystallographic studies of fluorinated benzoic acids, and how are they addressed?

- Low solubility in common solvents complicates crystal growth. Strategies include:

- Using mixed solvents (e.g., DMSO/water).

- Single-crystal X-ray diffraction with synchrotron sources to resolve fluorine atom positions .

Q. How can contradictory data in melting points or spectral profiles be resolved?

- Interlaboratory validation ensures consistency in DSC calibration.

- Variable-temperature NMR detects polymorphism or solvate formation affecting mp ranges .

- Cross-referencing with high-purity standards (e.g., CAS 115754-21-7) minimizes batch-to-batch variability .

Q. What role does this compound play in synthesizing bioactive molecules or drug impurities?

- It serves as a precursor for trifluoromethyl-containing pharmaceuticals (e.g., kinase inhibitors or anti-inflammatory agents) .

- Controlled functionalization (e.g., coupling with amines via EDC/HOBt) generates amide derivatives for structure-activity relationship (SAR) studies .

Methodological Recommendations

- Synthetic Optimization : Use anhydrous conditions to prevent hydrolysis of intermediates like benzoyl chlorides .

- Analytical Validation : Pair LC-MS with 19F-NMR for unambiguous identification of fluorinated byproducts .

- Safety Protocols : Adhere to guidelines for handling fluorinated compounds (e.g., PPE for skin/eye protection, fume hood use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.